![molecular formula C15H17NO4 B2551139 1'-acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one CAS No. 924775-34-8](/img/structure/B2551139.png)

1'-acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

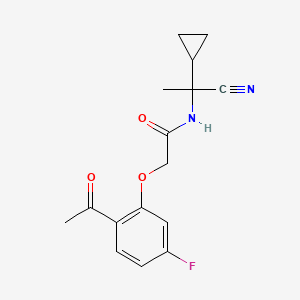

“1’-acetyl-7-hydroxyspiro[chromene-2,4’-piperidin]-4(3H)-one” is a chemical compound with the molecular formula C15H17NO4 . It is also known as 1-acetyl-7-hydroxy-3,4-dihydrospiro[1-benzopyran-2,4-piperidine]-4-one .

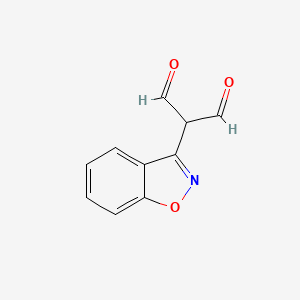

Synthesis Analysis

The synthesis of piperidone analogs, which includes “1’-acetyl-7-hydroxyspiro[chromene-2,4’-piperidin]-4(3H)-one”, has been a subject of research due to their unique biochemical properties . Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidones .

Molecular Structure Analysis

The molecular structure of “1’-acetyl-7-hydroxyspiro[chromene-2,4’-piperidin]-4(3H)-one” can be found in various chemical databases . The structure is based on the spiro[chromene-2,4’-piperidin] skeleton, which is a common feature in many natural products and drug candidates .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1’-acetyl-7-hydroxyspiro[chromene-2,4’-piperidin]-4(3H)-one” can be found in various chemical databases . These databases provide information such as the compound’s molecular formula, structure, and other related information .

Wissenschaftliche Forschungsanwendungen

Photochromic Materials and Logic Operation Systems

1’-Acetyl-7-hydroxyspiro[chromene-2,4’-piperidin]-4(3H)-one: belongs to the class of photochromic compounds. These molecules undergo reversible structural changes upon exposure to light, making them valuable for applications such as optical switches, data storage, and displays. Specifically, this compound can switch between its spiropyran (SP) and merocyanine (MC) forms. Researchers have investigated its behavior on the atomic thin channel of a MoS2 field-effect transistor (FET). By analyzing the FET properties, they observed a shift in the threshold voltage when UV light induced the conversion from SP to MC. Thermal annealing allowed a complete reset back to the SP form, while green light reversed the FET property .

Coumarin-Linked Heterocycles

Coumarin derivatives play a crucial role in drug discovery and chemical biology. The fusion of coumarin with other heterocyclic moieties results in compounds with unique properties. Researchers have synthesized coumarin-linked and fused heterocycles, including spirochroman derivatives. These compounds often display interesting fluorescence, enzyme inhibition, and antimicrobial activity. Investigating the biological effects of 1’-Acetyl-7-hydroxyspiro[chroman-2,4’-piperidin]-4-one within this context could reveal novel applications .

Chemical Sensors and Environmental Monitoring

The sensitivity of spirochroman compounds to light and temperature changes makes them promising candidates for chemical sensors. Researchers have explored their use in detecting specific analytes or environmental pollutants. By designing tailored sensors based on 1’-Acetyl-7-hydroxyspiro[chroman-2,4’-piperidin]-4-one, we can enhance our ability to monitor and respond to environmental changes.

Eigenschaften

IUPAC Name |

1'-acetyl-7-hydroxyspiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-10(17)16-6-4-15(5-7-16)9-13(19)12-3-2-11(18)8-14(12)20-15/h2-3,8,18H,4-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDZDLACUVHREM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B2551056.png)

![2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2551057.png)

![N-ethyl[1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]p yridino[1,2-a]pyrimidin-3-yl)]carboxamide](/img/structure/B2551058.png)

![N-(2-methoxyethyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2551059.png)

![2-((7-benzyl-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-methoxypropyl)acetamide](/img/structure/B2551069.png)

![2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid](/img/structure/B2551070.png)

![2-cyclopropyl-N-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2551076.png)